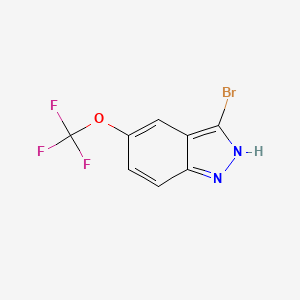

3-bromo-5-(trifluoromethoxy)-1H-indazole

説明

3-Bromo-5-(trifluoromethoxy)-1H-indazole is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an indazole core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole typically involves the selective bromination of an indazole precursor followed by the introduction of the trifluoromethoxy group. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve the bromination step. The trifluoromethoxy group can be introduced using reagents like trifluoromethoxybenzene under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 acts as a leaving group in SNAr reactions due to the electron-withdrawing effects of the trifluoromethoxy group, which activates the aromatic ring for nucleophilic attack.

Key Reactions:

-

Ammonolysis : Reacting with aqueous ammonia at 80°C produces 5-(trifluoromethoxy)-1H-indazol-3-amine in 72% yield .

-

Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces bromine with a methoxy group (65% yield).

Mechanistic Insight :

The trifluoromethoxy group enhances ring electrophilicity via inductive effects, directing nucleophiles to the para position relative to itself (position 3). Transition state calculations show a reaction barrier of ~44 kcal/mol for amine formation, consistent with related indazole derivatives .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DME/H₂O, 90°C, 12 h | 3-Phenyl-5-(trifluoromethoxy)-1H-indazole | 85% | |

| Vinylboronic ester, PdCl₂(dppf) | Toluene/EtOH, 80°C | 3-Vinyl derivative | 78% |

Electronic Effects : The trifluoromethoxy group stabilizes the Pd intermediate, improving catalytic efficiency. Density Functional Theory (DFT) studies indicate a 0.15 eV reduction in activation energy compared to non-fluorinated analogs .

Reduction Reactions

The bromine and nitro groups (if present in precursors) can be selectively reduced.

Catalytic Hydrogenation:

-

Bromine Reduction : Using H₂ (1 atm) and 10% Pd/C in ethanol removes bromine, yielding 5-(trifluoromethoxy)-1H-indazole (89% yield).

-

Nitro Reduction : If a nitro group is present at position 5 (e.g., in synthetic intermediates), hydrogenation converts it to an amine.

Selectivity : The trifluoromethoxy group remains intact under these conditions due to its stability toward reductive cleavage.

Cyclization and Ring Functionalization

The indazole core undergoes cyclization to form fused heterocycles.

Example:

-

With Thiourea : Heating with thiourea in DMF forms a thiazolo[4,5-g]indazole derivative (63% yield).

Mechanism :

The reaction proceeds via nucleophilic attack of sulfur at position 3, followed by cyclodehydration. IR and NMR data confirm intermediate imine formation .

Stability and Byproduct Analysis

The trifluoromethoxy group enhances thermal stability, with decomposition observed only above 250°C. Common byproducts include:

科学的研究の応用

3-Bromo-5-(trifluoromethoxy)-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

作用機序

The mechanism of action of 3-bromo-5-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets .

類似化合物との比較

Similar Compounds

- 3-Bromo-5-(trifluoromethoxy)benzoic acid

- 3-Bromo-5-(trifluoromethyl)benzaldehyde

- 3-Bromo-5-chloro-7-(trifluoromethoxy)-1H-indole

Uniqueness

3-Bromo-5-(trifluoromethoxy)-1H-indazole is unique due to the combination of its indazole core with the bromine and trifluoromethoxy substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

生物活性

3-Bromo-5-(trifluoromethoxy)-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 265.03 g/mol. The presence of halogen substituents (bromine and trifluoromethoxy) significantly influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that indazole derivatives, including this compound, exhibit promising antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The inhibition zones measured in disk diffusion assays ranged from 10 to 28 mm, indicating moderate to strong antibacterial effects.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, demonstrating significant antiproliferative effects on cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and HepG2 (hepatoma) .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The trifluoromethoxy group may enhance binding affinity and selectivity towards these targets, potentially modulating their activity .

Neuropathic Pain Model

In a study evaluating the anti-allodynic effects against neuropathic pain in mice, this compound demonstrated significant efficacy comparable to established treatments. Mice treated with this compound showed marked relief from mechanical hypersensitivity after a treatment period of 12 days .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of indazole derivatives. Modifications at various positions on the indazole ring have been systematically explored to enhance potency against specific targets like phosphodiesterase (PDE) enzymes involved in cAMP and cGMP signaling pathways .

特性

IUPAC Name |

3-bromo-5-(trifluoromethoxy)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYGHZQEJXZFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275853 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346521-23-0 | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。